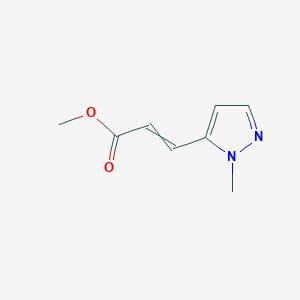
2-(1-Methyl-3-indazolyl)thiazole-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-3-indazolyl)thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring fused to an indazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-3-indazolyl)thiazole-4-carboxylic acid typically involves the following steps:
Indazole Synthesis: The indazole core can be synthesized through the cyclization of o-aminobenzonitrile with hydrazine.
Methylation: The indazole ring is then methylated at the 1-position using methylating agents such as methyl iodide.
Thiazole Formation: The thiazole ring is constructed by reacting the methylated indazole with thioamide derivatives under acidic conditions.
Carboxylation: Finally, the carboxylic acid group is introduced at the 4-position of the thiazole ring through oxidation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Methyl-3-indazolyl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole or indazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Substitution Products: Substituted thiazoles and indazoles.
Aplicaciones Científicas De Investigación
2-(1-Methyl-3-indazolyl)thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(1-Methyl-3-indazolyl)thiazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparación Con Compuestos Similares
2-(1-Methyl-3-indazolyl)thiazole-4-carboxylic acid is similar to other thiazole and indazole derivatives, but it has unique structural features that distinguish it from these compounds. Some similar compounds include:
Thiazole-4-carboxylic Acid: A simpler thiazole derivative without the indazole moiety.
Indazole-3-carboxylic Acid: An indazole derivative without the thiazole ring.
2-(1-Methyl-3-indazolyl)thiazole-5-carboxylic Acid: A positional isomer with the carboxylic acid group at the 5-position.
These compounds share similar core structures but differ in their functional groups and positions, leading to variations in their chemical properties and biological activities.
Propiedades
Fórmula molecular |
C12H9N3O2S |
|---|---|
Peso molecular |
259.29 g/mol |
Nombre IUPAC |
2-(1-methylindazol-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9N3O2S/c1-15-9-5-3-2-4-7(9)10(14-15)11-13-8(6-18-11)12(16)17/h2-6H,1H3,(H,16,17) |
Clave InChI |
LMFNPXLDHCZOIR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=N1)C3=NC(=CS3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B15333399.png)

![4-[5-Chloro-2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]phenyl]-6-methoxypyrimidine](/img/structure/B15333412.png)

![2-(3,4-Dichlorophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B15333418.png)


![2-[3-(Benzyloxy)-4-bromophenyl]acetonitrile](/img/structure/B15333445.png)
![Ethyl 5-oxo-6,7-dihydro-5H-cyclopenta[C]pyridine-6-carboxylate](/img/structure/B15333453.png)
![7-Bromo-8-methylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B15333454.png)

![1-(3-Boc-3,6-diazabicyclo[3.1.1]heptan-6-yl)ethanone](/img/structure/B15333460.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate hydrochloride](/img/structure/B15333461.png)

